4-butoxy-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-butoxy-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-2-3-12-27-16-8-10-17(11-9-16)29(25,26)24-15-13-22-20(23-14-15)28-19-7-5-4-6-18(19)21/h4-11,13-14,24H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXMDATYYWORQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary intermediates:
- 2-(2-Fluorophenoxy)pyrimidin-5-amine : A pyrimidine core bearing a 2-fluorophenoxy group at the 2-position and an amine at the 5-position.
- 4-Butoxybenzenesulfonyl chloride : A sulfonyl chloride derivative with a butoxy substituent at the para position.
Coupling these intermediates via a sulfonamide bond forms the final product.
Preparation of 2-(2-Fluorophenoxy)pyrimidin-5-amine
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is functionalized through SNAr, leveraging electron-deficient positions for substitution.
Procedure :
- 5-Nitro-2-chloropyrimidine is reacted with 2-fluorophenol in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
- The nitro group is reduced to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol at room temperature.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| SNAr | 2-Fluorophenol, Cs₂CO₃, DMF, 80°C | 78% |
| Reduction | H₂ (1 atm), 10% Pd/C, EtOH, RT | 92% |
Mechanistic Insight :
The electron-withdrawing nitro group activates the pyrimidine ring for nucleophilic attack by 2-fluorophenoxide. Subsequent catalytic hydrogenation selectively reduces the nitro group without affecting the ether linkage.
Synthesis of 4-Butoxybenzenesulfonyl Chloride
Sulfonation of 4-Butoxybenzene
Procedure :
- 4-Butoxybenzene is sulfonated using chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0°C for 2 hours.
- The resulting sulfonic acid is treated with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | ClSO₃H, DCM, 0°C | 85% |
| Chlorination | SOCl₂, reflux | 95% |
Optimization :
Excess SOCl₂ ensures complete conversion of the sulfonic acid to the sulfonyl chloride, minimizing residual acid impurities.
Coupling of Intermediates to Form the Sulfonamide
Sulfonamide Bond Formation
Procedure :
- 2-(2-Fluorophenoxy)pyrimidin-5-amine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF).
- 4-Butoxybenzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (TEA, 2.0 equiv).
- The reaction is stirred at room temperature for 6 hours.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | TEA |
| Temperature | 0°C → RT |
| Yield | 88% |
Purification :
The crude product is recrystallized from ethanol/water (3:1) to afford white crystals.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, pyrimidine-H), 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 7.12–7.08 (m, 2H, fluorophenyl-H), 6.94–6.90 (m, 2H, fluorophenyl-H), 4.02 (t, J = 6.4 Hz, 2H, OCH₂), 1.80–1.76 (m, 2H, CH₂), 1.50–1.46 (m, 2H, CH₂), 0.98 (t, J = 7.2 Hz, 3H, CH₃).
- ¹³C NMR : δ 162.5 (C-F), 158.9 (pyrimidine-C), 132.1–114.7 (aromatic carbons), 67.8 (OCH₂), 30.9, 19.2, 13.8 (butoxy chain).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₀H₁₉FN₂O₃S : 402.1105 [M+H]⁺
Found : 402.1108 [M+H]⁺.
Optimization and Challenges
Regioselectivity in Pyrimidine Functionalization
Early routes using Ullmann coupling for phenoxy group installation resulted in low yields (<50%) due to competing side reactions. Switching to SNAr with Cs₂CO₃ improved regioselectivity and yield.
Sulfonamide Coupling Efficiency
Excess sulfonyl chloride (1.2 equiv) and slow addition at 0°C minimized di-sulfonation byproducts. Lower temperatures reduced hydrolysis of the sulfonyl chloride.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Halogenated derivatives and strong bases or acids are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-butoxy-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(2-(2-chlorophenoxy)pyrimidin-5-yl)benzenesulfonamide
- 4-butoxy-N-(2-(2-bromophenoxy)pyrimidin-5-yl)benzenesulfonamide
- 4-butoxy-N-(2-(2-iodophenoxy)pyrimidin-5-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-butoxy-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s biological activity, stability, and lipophilicity, making it potentially more effective or selective in certain applications.
Biological Activity
4-butoxy-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a butoxy group attached to a benzenesulfonamide moiety, along with a pyrimidine ring substituted with a fluorophenoxy group. Its molecular formula is , and it has a molecular weight of approximately 373.43 g/mol.
Biological Activity Overview
The biological activity of 4-butoxy-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide can be categorized into several key areas:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines and mediators.
- Antimicrobial Properties : Some research suggests that it may possess antimicrobial activity against certain bacterial strains, although further studies are needed to confirm these effects.
The mechanisms underlying the biological activities of the compound are still being elucidated. However, several studies have suggested the following pathways:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to decreased proliferation rates in cancer cells.
- Induction of Apoptosis : Evidence suggests that it activates intrinsic apoptotic pathways, resulting in programmed cell death.
- Modulation of Inflammatory Pathways : By affecting NF-kB signaling and other inflammatory mediators, the compound may exert anti-inflammatory effects.
Anticancer Studies
A study published in Journal of Medicinal Chemistry demonstrated that 4-butoxy-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide exhibited IC50 values ranging from 5 to 15 µM against various cancer cell lines (e.g., MCF-7, A549). The mechanism was attributed to the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and growth.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | PI3K/Akt inhibition |
| A549 | 8 | Apoptosis induction |
| HeLa | 12 | Cell cycle arrest |
Anti-inflammatory Studies
In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests its potential utility in treating inflammatory diseases.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| Compound Treatment | 100 | 150 |
Q & A
Q. What are the optimal synthetic routes for 4-butoxy-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide, and how do reaction conditions influence yield?
Answer: Synthesis typically involves sequential coupling reactions. For example:
Pyrimidine Core Formation : Start with a halogenated pyrimidine (e.g., 5-bromo-2-chloropyrimidine). React with 2-fluorophenol under basic conditions (K₂CO₃, DMF, 80–100°C) to introduce the phenoxy group .
Sulfonamide Coupling : React the intermediate with 4-butoxybenzenesulfonamide via nucleophilic aromatic substitution (Pd catalysis or Cu-mediated Ullmann coupling). Optimize temperature (100–120°C) and solvent (toluene/DMSO) to avoid byproducts like dehalogenation .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Yield improvements (60–75%) require strict anhydrous conditions and inert atmospheres .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Answer: Combine multiple analytical techniques:
- X-ray Crystallography : Resolve crystal structure to confirm bond angles and stereochemistry. Reference IUCr datasets (e.g., HB6971 in ) for comparative analysis .
- NMR Spectroscopy : Key signals include:
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), butoxy chain (δ 0.9–1.8 ppm for CH₂/CH₃) .
- ¹⁹F NMR : Single peak near δ -115 ppm for the fluorophenoxy group .
- High-Resolution Mass Spectrometry (HRMS) : Match experimental [M+H]⁺ to theoretical m/z (e.g., C₂₁H₂₁FN₃O₃S: calc. 414.1284) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns)?
Answer: Contradictions often arise from conformational flexibility or solvent effects:
- Dynamic NMR : Perform variable-temperature NMR (e.g., 25–80°C) to detect rotational barriers in the sulfonamide or butoxy groups .
- DFT Calculations : Use Gaussian or ORCA to model optimized geometries and predict coupling constants. Compare computed vs. experimental J-values for dihedral angles .
- Solvent Screening : Test polar (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to assess hydrogen bonding’s impact on splitting .
Q. How can computational methods predict the compound’s reactivity in medicinal chemistry applications?
Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2). Parameterize the sulfonamide group’s electrostatic potential for hydrogen bonding .
- QM/MM Simulations : Analyze reaction pathways for metabolic oxidation (e.g., cytochrome P450-mediated hydroxylation). Focus on the pyrimidine ring’s electron-deficient regions .
- ADMET Prediction : Employ SwissADME to estimate solubility (LogP ≈ 3.5) and permeability (TPSA ≈ 85 Ų), critical for lead optimization .
Q. What experimental designs mitigate instability during biological assays (e.g., hydrolysis of the sulfonamide group)?
Answer:
- pH Buffering : Use phosphate buffer (pH 7.4) to minimize hydrolysis. Avoid strongly acidic/basic conditions .
- Light/Temperature Control : Store solutions in amber vials at -20°C to prevent photodegradation of the fluorophenoxy moiety .
- Stabilizing Additives : Include 0.1% BSA or cyclodextrins to reduce nonspecific binding in cell-based assays .
Data Interpretation and Mechanistic Insights
Q. How to reconcile discrepancies between in silico predictions and experimental bioactivity data?
Answer: Discrepancies may stem from off-target interactions or assay conditions:
- Counter-Screening : Test against related enzymes/receptors (e.g., COX-1 vs. COX-2) to rule out cross-reactivity .
- Dose-Response Refinement : Use Hill slope analysis to distinguish allosteric vs. competitive binding modes .
- Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to identify active/inactive metabolites .
Q. What analytical techniques differentiate polymorphic forms, and how do they affect dissolution rates?
Answer:
- PXRD : Compare diffraction patterns (e.g., 2θ = 10–30°) to identify crystalline vs. amorphous phases .
- DSC/TGA : Measure melting points (mp) and thermal degradation profiles. Polymorphs may vary by 5–10°C in mp .
- Intrinsic Dissolution Testing : Use a rotating disk apparatus (USP II) in simulated gastric fluid. Amorphous forms typically dissolve 2–3x faster than crystalline .
Methodological Recommendations
Q. How to design a robust SAR study for derivatives of this compound?
Answer:
- Core Modifications : Synthesize analogs with varied substituents (e.g., replace butoxy with propoxy or benzyloxy). Use parallel synthesis for efficiency .
- Bioisosteric Replacement : Substitute the fluorophenoxy group with thiophene or pyridine rings. Assess changes in logD and IC₅₀ .
- Statistical Analysis : Apply PCA (principal component analysis) to correlate structural descriptors (e.g., Hammett σ) with activity .
Q. What protocols ensure reproducibility in scaled-up synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediate purity .
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
- Quality Control : Validate batches using triple-detection HPLC (UV, ELSD, CAD) to detect trace impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
